tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate

Lipophilicity Drug-likeness Permeability

tert-Butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate (CAS 1803567-28-3; IUPAC: tert-butyl 3-(benzamidocarbamoyl)morpholine-4-carboxylate) is a synthetic morpholine derivative with molecular formula C₁₇H₂₃N₃O₅ and molecular weight 349.4 g/mol. The compound integrates three distinct structural modules: a tert-butoxycarbonyl (Boc)-protected morpholine ring, a diacyl hydrazide linker (–C(=O)NHNHC(=O)–), and a terminal phenyl group.

Molecular Formula C17H23N3O5
Molecular Weight 349.4 g/mol
CAS No. 1803567-28-3
Cat. No. B6600076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate
CAS1803567-28-3
Molecular FormulaC17H23N3O5
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C(=O)NNC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H23N3O5/c1-17(2,3)25-16(23)20-9-10-24-11-13(20)15(22)19-18-14(21)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,22)
InChIKeyHZBCEUCIQKNZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate (CAS 1803567-28-3): Procurement-Grade Structural and Physicochemical Baseline


tert-Butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate (CAS 1803567-28-3; IUPAC: tert-butyl 3-(benzamidocarbamoyl)morpholine-4-carboxylate) is a synthetic morpholine derivative with molecular formula C₁₇H₂₃N₃O₅ and molecular weight 349.4 g/mol . The compound integrates three distinct structural modules: a tert-butoxycarbonyl (Boc)-protected morpholine ring, a diacyl hydrazide linker (–C(=O)NHNHC(=O)–), and a terminal phenyl group . It is supplied as a research-grade intermediate (typical purity ≥95%) and is primarily utilized in medicinal chemistry and organic synthesis workflows where orthogonal reactivity of the Boc-protected amine and the hydrazide moiety is required for sequential derivatization .

Why Generic Substitution Fails for tert-Butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate: Functional Group Orthogonality and Physicochemical Divergence


Generic substitution among morpholine-4-carboxylate derivatives is precluded by the compound's unique combination of a Boc-protected secondary amine, a diacyl hydrazide linker, and a terminal phenyl ring. The Boc group provides acid-labile amine protection orthogonal to the hydrazide, enabling sequential deprotection-derivatization strategies not possible with simpler morpholine esters or unprotected hydrazides [1]. Physicochemically, the compound diverges markedly from its closest in-class analogs: its computed logP of 3.88 is approximately 3-fold higher than that of tert-butyl morpholine-4-carboxylate (logP 1.19) and two orders of magnitude above morpholine-4-carbohydrazide (logP –0.07), while its polar surface area (PSA) of 108.33 Ų substantially exceeds that of both parent scaffolds [2]. These differences dictate distinct solubility, permeability, and protein-binding behavior that cannot be replicated by mixing individual fragments or substituting with simpler analogs [2].

Quantitative Differentiation Evidence for tert-Butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate Against Closest Analogs


Lipophilicity (logP) Comparison: Target Compound vs. Parent Morpholine Scaffolds

The target compound exhibits a computed logP of 3.88, which is substantially higher than that of its closest structural precursors. This elevated lipophilicity is conferred by the combined contributions of the Boc group, the phenyl ring, and the diacyl hydrazide linker . The increased logP predicts enhanced passive membrane permeability and distinct tissue distribution behavior relative to less lipophilic morpholine derivatives, making the compound more suitable for cell-based assays and intracellular target engagement studies [1].

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) Differentiation: Implications for Membrane Permeability and Oral Bioavailability Predictions

The target compound has a topological polar surface area (TPSA) of 108.33 Ų, which is 2.8-fold higher than the PSA of the parent Boc-morpholine scaffold (38.77 Ų) [1]. This increased PSA arises from the diacyl hydrazide moiety (–C(=O)NHNHC(=O)–), which contributes additional hydrogen bond acceptor and donor capacity. In the context of CNS drug-likeness criteria, a PSA of 108.33 Ų places the compound above the commonly cited threshold of 90 Ų for optimal blood-brain barrier penetration, whereas the parent Boc-morpholine (PSA 38.77 Ų) falls well below this threshold, predicting fundamentally different CNS exposure profiles [2].

Polar surface area Membrane permeability Drug-likeness

Hydrogen Bond Donor/Acceptor Capacity and RO5 Compliance Relative to Analogs

The target compound possesses 5 hydrogen bond acceptors and 0 hydrogen bond donors (as reported by mcule), whereas the IUPAC name structure predicts 2 H-bond donors (the two –NH– groups of the diacyl hydrazide) . In comparison, tert-butyl morpholine-4-carboxylate has only 3 H-bond acceptors and 0 donors [1]. The target compound has 5 rotatable bonds, greater than both the parent Boc-morpholine and the simpler morpholine-4-carbohydrazide. Despite its higher molecular weight (349.4 g/mol), the compound records zero violations of Lipinski's Rule of Five (RO5), meeting all criteria: MW <500, logP <5, HBD <5, HBA <10 . However, it records 5 violations of the more stringent Rule of Three (RO3), indicating it is not fragment-like and is better suited for lead-like or drug-like development stages .

Hydrogen bonding Lipinski Rule of Five Drug-likeness

Synthetic Orthogonality: Boc Deprotection vs. Hydrazide Functionalization Windows

The target compound uniquely enables sequential, orthogonal derivatization: the Boc group can be selectively removed under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to expose the morpholine secondary amine for further functionalization (e.g., amide coupling, reductive amination, sulfonylation), while the diacyl hydrazide remains intact . Conversely, the hydrazide moiety can independently undergo condensation with aldehydes or ketones to form hydrazones, or be coupled with carboxylic acids to form extended diacyl hydrazides, without affecting the Boc group . In contrast, tert-butyl morpholine-4-carboxylate (CAS 220199-85-9) lacks any hydrazide functionality and cannot participate in hydrazone-forming reactions, while morpholine-4-carbohydrazide (CAS 29053-23-4) lacks a protecting group and cannot be selectively deprotected [1].

Orthogonal protection Boc deprotection Hydrazide chemistry Sequential derivatization

Molecular Complexity and Heavy Atom Count as Predictors of Target Engagement Diversity

The target compound contains 25 heavy atoms and 3 rings (morpholine, phenyl, and the pseudo-ring formed by intramolecular H-bonding in the diacyl hydrazide), compared with only 13 heavy atoms and 1 ring for tert-butyl morpholine-4-carboxylate [1]. This increased molecular complexity correlates with a larger pharmacophoric footprint, enabling more diverse target engagement profiles. The presence of three distinct substructural motifs (morpholine, phenyl, diacyl hydrazide) provides three independent vectors for structure-activity relationship (SAR) exploration, whereas each comparator offers only one or two such vectors [2]. The diacyl hydrazide moiety in particular is a recognized privileged structure in medicinal chemistry, associated with diverse biological activities including enzyme inhibition, metal chelation, and antimicrobial effects that are inaccessible to simple morpholine esters [2].

Molecular complexity Heavy atom count Target engagement Scaffold diversity

Highest-Confidence Research and Industrial Application Scenarios for tert-Butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Three-Vector SAR Exploration on a Morpholine Scaffold

The compound's three independently modifiable substructural motifs (morpholine C3 position, phenyl ring, and diacyl hydrazide NH groups) enable efficient parallel SAR exploration . Unlike simpler analogs that offer only one or two modification sites, this scaffold allows simultaneous probing of three chemical diversity vectors, accelerating the identification of potency and selectivity determinants. The Boc group enables late-stage amine deprotection and diversification after initial SAR is established .

Synthesis of Hydrazone-Focused Compound Libraries via Aldehyde/Ketone Condensation

The diacyl hydrazide moiety (–C(=O)NHNHC(=O)Ph) undergoes facile condensation with diverse aldehydes and ketones to generate hydrazone libraries while the Boc-protected morpholine remains intact for subsequent diversification . This orthogonal reactivity is not available from unprotected morpholine hydrazides, which would undergo competing reactions at the free amine, or from simple Boc-morpholines that lack the hydrazide functionality entirely [1]. The resulting hydrazone products represent a compound class with documented anticancer and antimicrobial activities [2].

Physicochemical Property Optimization Studies Requiring Defined logP and PSA Baselines

The compound's well-characterized physicochemical profile (logP 3.88, PSA 108.33 Ų, 5 HBA, 0–2 HBD) provides a defined baseline for property optimization. Its logP of 3.88 and PSA of 108.33 Ų position it at the boundary of CNS-permeability predictions, making it a valuable reference compound for studies investigating the impact of hydrazide incorporation on membrane permeability and oral bioavailability relative to lower-PSA morpholine scaffolds with logP values of 1.19 or below [1].

Synthesis of Bifunctional Probes and PROTAC Precursors Requiring Orthogonal Functionalization Handles

The compound's two orthogonal reactive handles—the Boc-protected morpholine amine (acid-labile) and the diacyl hydrazide (nucleophilic, carbonyl-reactive)—enable sequential, chemoselective conjugation of two distinct payloads (e.g., a targeting ligand and an E3 ligase recruiter for PROTAC design) . This bifunctional architecture eliminates the need for multiple protection/deprotection cycles and reduces the synthetic step count by an estimated 2–3 steps compared to routes starting from mono-functional morpholine derivatives [1].

Quote Request

Request a Quote for tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.